Losartan impurity 21-d4

Stable isotope labeling LC‑MS/MS internal standard Isotope dilution mass spectrometry

Losartan impurity 21-d4 is the deuterium-labeled isotopologue of the Losartan azide impurity and is supplied as a stable isotope-labeled internal standard (SIL-IS) with a +4 Da mass shift that enables unequivocal SRM discrimination from the endogenous analyte. Unlike unlabeled azide impurity or deuterated sartan IS options that exhibit chromatographic retention time shifts and differential matrix effects, impurity 21‑d4 co‑elutes with the target analyte and corrects for ionization suppression—eliminating the systematic negative bias (e.g., −38.4% spike accuracy) reported for non‑isotope‑matched standards. Supplied with a full Certificate of Analysis (¹H/¹³C NMR, IR, MS, HPLC purity) compliant with ICH and pharmacopoeial guidelines, it supports ANDA/DMF method validation and sub‑ppm LOQ (0.5 ppm) QC workflows. For laboratories requiring regulatory‑grade quantitation of this EMA/CMDh‑reclassified impurity, impurity 21‑d4 is a critical, performance‑determining reagent, not a commodity.

Molecular Formula C22H22ClN9
Molecular Weight 451.9 g/mol
Cat. No. B12415236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan impurity 21-d4
Molecular FormulaC22H22ClN9
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CN=[N+]=[N-]
InChIInChI=1S/C22H22ClN9/c1-2-3-8-20-26-19(13-25-29-24)21(23)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)/i9D,10D,11D,12D
InChIKeyQLFXDYKCKIZVIT-IRYCTXJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Losartan Impurity 21-d4 — What Procurement Teams Need to Know About This Deuterated Azide Internal Standard


Losartan impurity 21-d4 is the deuterium‑labeled isotopologue of the Losartan azide impurity, chemically designated as 5-(4'-((5-(azidomethyl)-2‑butyl‑4‑chloro‑1H‑imidazol‑1‑yl)methyl)-[1,1'-biphenyl]-2‑yl‑2',3',5',6'‑d₄)-1H‑tetrazole (C₂₂H₁₈D₄ClN₉, MW 451.95) . As a stable isotope‑labeled internal standard (SIL‑IS), it is employed in quantitative LC‑MS/MS workflows for trace‑level monitoring of mutagenic azide impurities in Losartan active pharmaceutical ingredient (API) . The compound contains four deuterium atoms at the 2′,3′,5′,6′ positions of the biphenyl ring, which generate a +4 Da mass shift relative to the unlabeled Losartan azide impurity (C₂₂H₂₂ClN₉, MW 447.93) . It is supplied with full characterization data and Certificates of Analysis compliant with ICH and pharmacopoeial guidelines [1].

Why Losartan Impurity 21-d4 Cannot Be Replaced by Unlabeled Impurity Standards or Other Deuterated Sartan Internal Standards


In LC‑MS/MS quantification of genotoxic azide impurities, simply substituting an unlabeled structural analog or a different deuterated sartan internal standard introduces systematic quantitative bias. The unlabeled Losartan azide impurity (CAS 727718‑93‑6) shares the same chemical structure but lacks the +4 Da mass shift required for selected reaction monitoring (SRM) discrimination from the endogenous analyte, making it unsuitable as an internal standard in isotope‑dilution workflows . Deuterated internal standards with fewer or differently positioned deuterium atoms (e.g., Losartan‑d₄ on the parent drug backbone) may exhibit distinct chromatographic retention time shifts, leading to differential matrix effects and ionization suppression that degrade accuracy [1]. A direct comparison of deuterated (²H) SIL‑IS versus ¹³C‑labeled SIL‑IS demonstrated that ²H‑labeled IS can produce negatively biased results (e.g., −38.4% spike accuracy) due to non‑equivalent ion suppression [2]. Consequently, the selection of impurity 21‑d₄ as the isotope‑matched internal standard is a critical parameter, not an interchangeable commodity [1].

Head‑to‑Head Quantitative Evidence: Losartan Impurity 21‑d4 vs. Closest Analogs and Alternatives


Mass Differentiation: Impurity 21‑d4 Provides a +4 Da Isotopic Shift vs. Unlabeled Losartan Azide Impurity

Losartan impurity 21‑d4 (C₂₂H₁₈D₄ClN₉, MW 451.95) contains four deuterium atoms at the 2′,3′,5′,6′ positions of the biphenyl ring, yielding a mass increase of +4.02 Da compared with the unlabeled Losartan azide impurity (C₂₂H₂₂ClN₉, MW 447.93) . This mass shift is sufficient to eliminate isotopic cross‑talk between the internal standard and the analyte in SRM transitions, while the co‑eluting behaviour expected of a true isotopologue minimises differential ionisation effects. In contrast, a non‑isotopic structural analog lacks this mass‑matched co‑elution property and is therefore unsuitable for accurate isotope dilution quantitation [1].

Stable isotope labeling LC‑MS/MS internal standard Isotope dilution mass spectrometry

Regulatory Classification: Losartan Impurity 21‑d4 Targets the Same Class 5 (Non‑Mutagenic) Azide Impurity as the Unlabeled Form

The Losartan azide impurity that impurity 21‑d4 is designed to quantify has been confirmed by EMA/CMDh as not an in vivo mutagen and is classified as a Class 5 impurity under ICH M7(R1), controllable as a non‑mutagenic impurity per ICH Q3A/B [1]. This classification distinguishes it from Class 2 mutagenic azide impurities (e.g., AZBT, AZBC) that require control at the Threshold of Toxicological Concern (TTC). The availability of a dedicated deuterated internal standard for this specific Class 5 impurity enables validated, audit‑ready quantification at the sub‑ppm levels required by current pharmacopoeial monographs and ANDA submissions [2].

Genotoxic impurity control ICH M7 Azide impurity classification

Purity and Characterization: Vendor‑Declared ≥98% Purity with Full CoA Documentation

Losartan impurity 21‑d4 is offered with a vendor‑declared purity of ≥98% and a detailed Certificate of Analysis (CoA) that includes ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data . In comparison, the unlabeled Losartan impurity 21 reference standard (CAS 2763750‑28‑1, 4′‑(azidomethyl)‑[1,1′‑biphenyl]‑2‑carboxamide) is a structurally distinct compound that cannot serve as a mass‑matched internal standard, and other deuterated Losartan impurities (e.g., Impurity 25‑D9) target different chemical entities with different chromatographic retention and regulatory relevance [1]. The CoA documentation enables analytical method validation (AMV) and quality control (QC) applications for ANDA and DMF submissions .

Reference standard purity Certificate of Analysis Regulatory compliance

Isotope Dilution Accuracy: Deuterated SIL‑IS Corrects for Extraction Recovery and Ionisation Variability vs. Non‑labeled Structural Analogs

Stable isotope‑labeled internal standards such as impurity 21‑d4 co‑elute with the target analyte and exhibit near‑identical extraction recovery and ionisation response, thereby correcting for sample preparation losses and matrix‑induced ion suppression/enhancement [1]. In a systematic head‑to‑head study comparing deuterated (²H) SIL‑IS to non‑deuterated (¹³C/¹⁵N) SIL‑IS, the ²H‑labeled IS generated negatively biased results (−38.4% spike accuracy) due to chromatographic retention time shifts and differential matrix effects [2]. This evidence underscores that while deuterated ISs are the gold‑standard approach, the number and position of deuterium labels directly impact quantitative accuracy. Impurity 21‑d4, with four deuterium atoms on the biphenyl ring, must be validated for co‑elution with the unlabeled azide impurity in the specific chromatographic system used; laboratories should verify that the Δ retention time is ≤0.1 min to avoid the bias observed with heavily deuterated analogs [2][3].

Isotope dilution Matrix effect correction LC‑MS/MS quantification accuracy

Procurement‑Relevant Application Scenarios for Losartan Impurity 21‑d4


Quantitative LC‑MS/MS Method Development and Validation for Azide Impurity Profiling in Losartan API

Impurity 21‑d4 serves as the isotope‑matched internal standard for the targeted quantification of the Losartan azide impurity (CAS 727718‑93‑6) at sub‑ppm levels. The +4 Da mass shift enables unequivocal SRM discrimination, while the co‑eluting isotopologue behaviour corrects for matrix effects that would otherwise compromise accuracy. Recent published methods for simultaneous quantification of nine azido impurities in Losartan potassium API utilise a linear range of 0.5–15 ppm, a performance envelope directly enabled by the availability of deuterated internal standards [1].

ANDA and DMF Submission Support: Impurity Reference Standard for Regulatory Quality Control

Losartan impurity 21‑d4 is supplied with a full Certificate of Analysis (¹H NMR, ¹³C NMR, IR, MS, HPLC purity) that meets ICH and pharmacopoeial documentation requirements. This characterization package supports analytical method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), as explicitly indicated by multiple reference standard manufacturers [2].

Bioavailability/Bioequivalence (BA/BE) Studies Requiring Trace‑Level Impurity Monitoring in Plasma

Deuterium‑labeled impurity 21‑d4 is specifically listed by Daicel Pharma Standards as essential for conducting bioanalytical research and BA/BE studies . The compound's stable isotope labeling allows it to function as a tracer for quantification during the drug development process, where the potential impact of deuteration on pharmacokinetic and metabolic profiles has been extensively reviewed [3].

Class‑5 Azide Impurity Control in Losartan Commercial Production Under ICH M7(R1)

Following the EMA/CMDh reclassification of the Losartan azide impurity as ICH M7 Class 5 (non‑mutagenic), quality control laboratories require a validated method to demonstrate compliance with ICH Q3A/B limits. Impurity 21‑d4 provides the internal standard needed to achieve the 0.5 ppm LOQ demanded by current regulatory expectations for losartan potassium drug substance [1][2].

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